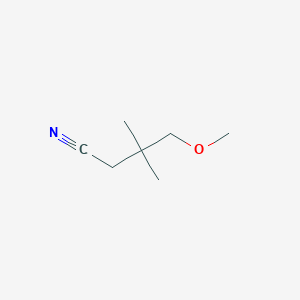
4-Methoxy-3,3-dimethyl-butyronitrile
Übersicht
Beschreibung
4-Methoxy-3,3-dimethyl-butyronitrile, also known as MDBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDBN is a colorless liquid with a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol. It is widely used in the pharmaceutical and chemical industries as a building block for various organic compounds.
Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Applications
The synthesis and characterization of novel compounds including methoxy-substituted phthalocyanines for their photophysical and photochemical properties have been explored. These compounds have shown potential as Type II photosensitizers for photodynamic therapy in cancer applications due to their good singlet oxygen generation and appropriate photodegradation properties (Ü. Demirbaş et al., 2016).
Stereoselective Organic Synthesis
Methoxy-substituted compounds have been studied in the context of stereoselective synthesis, demonstrating the impact of methoxyl groups on the stereochemical outcomes of reactions. This research offers insights into the design of stereoselective synthetic pathways for the development of new organic molecules (M. Nitta et al., 1983).
Development of Ligands and Complexes
Research has focused on the synthesis and structure of pyrazole ligands and their complexes with metal ions, which are critical in the development of coordination compounds for various applications, including catalysis and material science (E. Budzisz et al., 2004).
Charge Transfer Dynamics
Investigations into the charge transfer dynamics of methoxy-substituted compounds like 4-(Dimethylamino)benzonitrile provide foundational understanding of their electronic properties, which are important for applications in photovoltaics, sensors, and other electronic devices (J. Rhinehart et al., 2012).
Electrolyte Additives for Batteries
The use of methoxy-substituted benzonitriles as electrolyte additives in lithium-ion batteries has been explored. These additives can significantly improve the cyclic stability and performance of high-voltage cathodes, highlighting their importance in enhancing battery technology (Wenna Huang et al., 2014).
Eigenschaften
IUPAC Name |
4-methoxy-3,3-dimethylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2,4-5-8)6-9-3/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNADLBBBJAUHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2608995.png)


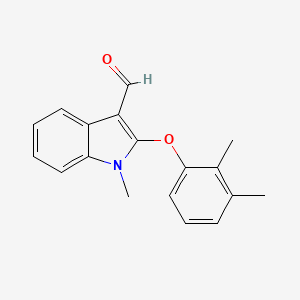

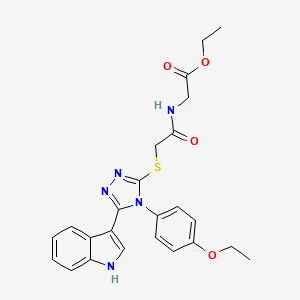

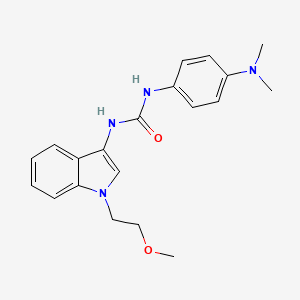
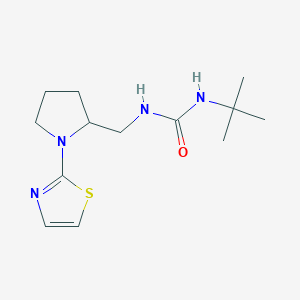
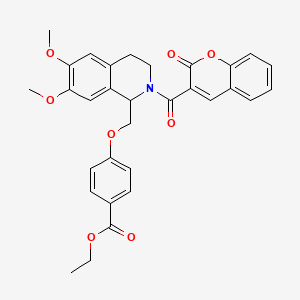


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2609015.png)